molecular formula C13H16N4O4 B7582177 N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide

Cat. No. B7582177
M. Wt: 292.29 g/mol
InChI Key: GHZMUURKWCKEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide, also known as DPP-3, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide is believed to exert its effects through the inhibition of certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP). These enzymes are involved in the degradation of various peptides and proteins, including incretin hormones and neuropeptides. By inhibiting these enzymes, N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide may increase the levels of these peptides and proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of glucose metabolism, inflammation, and oxidative stress. In animal studies, N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity, suggesting its potential as a treatment for diabetes. N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the levels of cytokines and chemokines involved in the inflammatory response. Additionally, N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide has been shown to have antioxidant effects, reducing oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in lab experiments. However, one limitation of N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide is its relatively low potency compared to other enzyme inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide, including the development of more potent inhibitors, the investigation of its potential as a treatment for diabetes and other metabolic disorders, and the exploration of its neuroprotective effects. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide and its effects on various physiological processes.

Synthesis Methods

The synthesis of N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with propylhydrazine and pyridine-3-carbonyl chloride. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide has been shown to have inhibitory effects on certain enzymes, making it a potential target for drug development. In drug discovery, N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide has been used as a scaffold for the design of new compounds with improved pharmacological properties. In neuroscience, N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide has been studied for its potential neuroprotective effects.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1-propylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-2-7-17-11(19)6-4-9(16-17)13(21)14-8-3-5-10(18)15-12(8)20/h4,6,8H,2-3,5,7H2,1H3,(H,14,21)(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZMUURKWCKEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC(=N1)C(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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